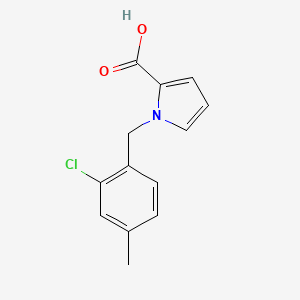

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid

Description

Structure and Chemical Identity 1-(2-Chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid (IUPAC name: 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrrole-2-carboxylic acid) is a heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 2-chloro-4-methylbenzyl group and a carboxylic acid moiety at the 2-position. Its molecular formula is $ \text{C}{13}\text{H}{12}\text{ClNO}_{2} $, with a molecular weight of 265.7 g/mol. The compound’s topology includes a planar pyrrole ring and a flexible benzyl substituent, contributing to its moderate hydrophobicity (XlogP ≈ 3.2) and polar surface area of 42.2 Ų .

Friedel-Crafts alkylation of pyrrole-2-carboxylic acid with 2-chloro-4-methylbenzyl chloride.

Protection-deprotection strategies for the carboxylic acid group during substitution reactions.

Similar derivatives, such as 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid, are synthesized via regioselective chlorination and benzylation steps, yielding purities >89% when purified via column chromatography .

Biological and Pharmacological Relevance The parent compound, 1H-pyrrole-2-carboxylic acid, exhibits quorum sensing inhibitory (QSI) activity against Pseudomonas aeruginosa, suppressing virulence factors like elastase and pyocyanin without affecting bacterial viability . Additionally, structurally related pyrrole-2-carboxylic acid derivatives are explored as ERK kinase inhibitors in oncology (e.g., 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic acid derivatives in EP 3,250,562) .

Properties

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-9-4-5-10(11(14)7-9)8-15-6-2-3-12(15)13(16)17/h2-7H,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHQLABKRXAJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=CC=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Benzylation of Pyrrole-2-carboxylic Acid

The primary and most documented approach to prepare 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid involves the N-alkylation of pyrrole-2-carboxylic acid with the corresponding benzyl chloride derivative, 2-chloro-4-methylbenzyl chloride.

- Procedure Summary :

- Pyrrole-2-carboxylic acid (30 mmol) is dissolved in isopropanol (7 mL) and heated to 40 °C.

- 2-chloro-4-methylbenzyl chloride (12 mmol) is added slowly over 0.5 hours via a dropping funnel.

- The reaction mixture is stirred overnight at 40 °C.

- After cooling to room temperature, the pH is adjusted to 4–5 using concentrated HCl.

- Chloroform (4 mL) is added, and the mixture is stirred for 12 hours at room temperature.

- The precipitated product is filtered, washed with chloroform, and the combined organic layers are concentrated.

- Addition of acetone (4 mL) induces precipitation of the product, which is filtered and washed with cold acetone.

- The final product is dried under vacuum to yield the benzylated pyrrole carboxylic acid as a white solid, typically used without further purification.

| Step | Conditions | Notes |

|---|---|---|

| Dissolution | Pyrrole-2-carboxylic acid in isopropanol, 40 °C | 30 mmol scale |

| Alkylation reagent | 2-chloro-4-methylbenzyl chloride, slow addition over 0.5 h | 12 mmol |

| Reaction time | Overnight stirring at 40 °C | Ensures complete alkylation |

| pH Adjustment | Concentrated HCl to pH 4–5 | Facilitates product precipitation |

| Extraction | Chloroform, stirring 12 h at RT | Removes impurities |

| Precipitation | Acetone addition, cooling to 0 °C | Purifies product |

| Isolation | Filtration and vacuum drying | White solid obtained |

This method is efficient in producing the N-benzylated pyrrole carboxylic acid with high purity and yield suitable for further applications.

Purification and Characterization

The purification protocol typically involves:

- Precipitation by pH adjustment and solvent addition (acetone or chloroform) to isolate the product as a solid.

- Vacuum drying to remove residual solvents.

Characterization data (from related pyrrole carboxylic acids and benzylated derivatives) include:

| Analytical Technique | Key Observations |

|---|---|

| ¹H-NMR | Chemical shifts consistent with pyrrole protons and benzyl substituent; carboxylic acid proton appears broad at ~12 ppm. |

| ¹³C-NMR | Signals for carboxylic acid carbon (~160 ppm) and aromatic carbons of pyrrole and benzyl ring. |

| FT-IR | Strong C=O stretch around 1670 cm⁻¹; N-H bending vibrations near 1550 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak confirming molecular weight consistent with 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid. |

Research Findings and Optimization

- Reaction Temperature and Time : Maintaining 40 °C during alkylation and overnight stirring ensures high conversion without significant side reactions.

- pH Control : Adjusting pH to 4–5 after reaction completion is critical for product precipitation and purity.

- Solvent Choice : Isopropanol as the reaction medium and chloroform/acetone for extraction and precipitation balance solubility and product isolation efficiency.

- Yield Considerations : Reported yields are generally good, with minimal purification steps required, indicating an efficient synthetic process.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Materials | Pyrrole-2-carboxylic acid, 2-chloro-4-methylbenzyl chloride |

| Solvents | Isopropanol (reaction), chloroform and acetone (workup) |

| Reaction Temperature | 40 °C |

| Reaction Time | Overnight (12+ hours) |

| pH Adjustment | To 4–5 using concentrated HCl |

| Purification | Filtration, washing with chloroform and cold acetone, vacuum drying |

| Product Form | White solid |

| Characterization | ¹H-NMR, ¹³C-NMR, FT-IR, MS |

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in cell growth and differentiation.

Comparison with Similar Compounds

Substituent Impact Analysis

- Electron-withdrawing groups (e.g., Cl, NO₂): Increase acidity of the carboxylic acid and influence binding interactions (e.g., 4-Chloro-5-methyl analog’s reactivity in acylation ).

- Benzyl substituents : Enhance steric bulk and hydrophobicity, as seen in the 3-chloro-4-methylbenzyl derivative’s higher XlogP (3.2 vs. 0.7 for the parent) .

Physicochemical Properties

| Property | 1-(2-Chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid | 1H-Pyrrole-2-carboxylic acid | 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 265.7 | 111.1 | 159.6 |

| XlogP | 3.2 | 0.7 | 1.8 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| Topological Polar Surface Area | 42.2 Ų | 52.6 Ų | 52.6 Ų |

The benzyl-substituted derivative’s higher XlogP suggests greater membrane permeability, while its reduced polar surface area may limit aqueous solubility compared to the parent compound .

Biological Activity

1-(2-Chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid is . Its structure includes a pyrrole ring, a carboxylic acid group, and a chloro-methylbenzyl substituent, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in antimicrobial and anticancer domains. The pyrrole moiety is known for its ability to interact with biological targets, potentially leading to therapeutic effects.

Antimicrobial Activity

Pyrrole derivatives have been studied for their antimicrobial properties. For instance, a study on pyrrole-2-carboxamides demonstrated significant anti-tuberculosis (anti-TB) activity with minimal cytotoxicity. Compounds similar to 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid have shown effectiveness against drug-resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Target Pathogen |

|---|---|---|---|

| 1-(2-Chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid | TBD | TBD | M. tuberculosis |

| Pyrrole-2-carboxamide | <0.016 | >64 | M. tuberculosis |

| Compound with Adamantyl Group | <0.016 | >64 | M. tuberculosis |

The mechanisms through which pyrrole derivatives exert their biological effects often involve the inhibition of key enzymes or pathways in pathogens. For example, studies have identified the inhibition of mycolic acid biosynthesis in M. tuberculosis as a crucial mechanism for the anti-TB activity of pyrrole derivatives .

Case Studies

Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:

- Anti-Tuberculosis Efficacy : A recent study evaluated the anti-TB activity of various pyrrole derivatives, including those with chloro and methyl substituents. Compounds were assessed for their minimum inhibitory concentration (MIC) against M. tuberculosis, revealing promising results for those structurally similar to 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid .

- Cytotoxicity Assessment : The cytotoxic effects were measured using cell lines, demonstrating that many pyrrole derivatives possess low cytotoxicity while maintaining high antimicrobial efficacy. This balance is critical for developing therapeutics with minimal side effects.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chloro-4-methylbenzyl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation and hydrolysis. For example, a two-step approach using palladium acetate and tert-butyl XPhos as catalysts under inert atmosphere (40–100°C) can form the ester intermediate, followed by hydrolysis with hydrochloric acid (36.5% mass) at 93–96°C for 17 hours to yield the carboxylic acid . Optimizing reaction conditions (e.g., solvent systems like tert-butyl alcohol/water mixtures) and purification steps (e.g., pH adjustment to 6.5 for crystallization) are critical for improving yield and purity. Alternative routes may use Clauson-Kaas reactions for pyrrole ring formation, as demonstrated in similar compounds .

Q. How is the compound characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. For instance, centrosymmetric dimers formed via N–H···O hydrogen bonds (graph-set motifs R₂²(10)) can validate the pyrrole-carboxylic acid framework . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and chloro groups).

- HPLC and LCMS : For purity assessment (>95%) and molecular ion verification (e.g., ESIMS m/z) .

- FT-IR : To identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).

Advanced Research Questions

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer: Formulating the compound as a hydrochloride salt enhances aqueous solubility, as seen in structurally analogous pyrrole derivatives . For in vitro studies, use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes. Adjusting pH to 6.5–7.4 (via sodium hydroxide) during dissolution can also mitigate precipitation .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in pyrrole-carboxylic acids can shift proton signals. To standardize

- Use deuterated DMSO for NMR to stabilize tautomers.

- Compare with computational predictions (e.g., DFT calculations for expected chemical shifts).

- Validate via X-ray structures to confirm substituent positions .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Key factors include:

- Catalyst loading : Palladium acetate (0.5–1 mol%) with tert-butyl XPhos ligand improves coupling efficiency .

- Temperature control : Maintain 93–96°C during hydrolysis to prevent side reactions.

- Workup : Sequential extraction with 10% isopropanol/dichloromethane minimizes product loss . Scale-up trials should prioritize solvent recycling (e.g., ethanol/ethyl acetate mixtures) to reduce costs.

Q. What analytical methods are recommended for assessing degradation products?

Methodological Answer:

- Stability-indicating HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate degradation peaks.

- Forced degradation studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to identify labile sites.

- LC-HRMS : To characterize degradation products via exact mass matching .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in enzyme inhibition assays?

Methodological Answer: Contradictions may stem from assay conditions (e.g., buffer pH, enzyme source). For reproducibility:

- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Use positive controls (e.g., staurosporine for kinase inhibition).

- Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .

Structure-Activity Relationship (SAR) Studies

Q. How to design analogs to improve target binding affinity?

Methodological Answer:

- Substituent modification : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions.

- Scaffold hopping : Incorporate pyrazolo[3,4-b]pyridine moieties, which show improved kinase inhibition in related compounds .

- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., COX-2 or MAP kinases).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.